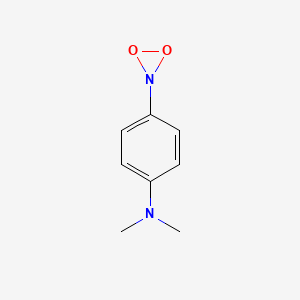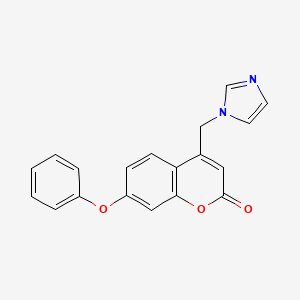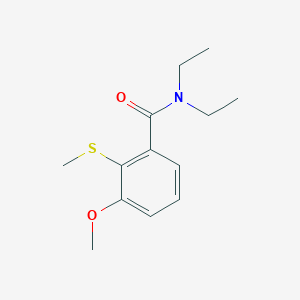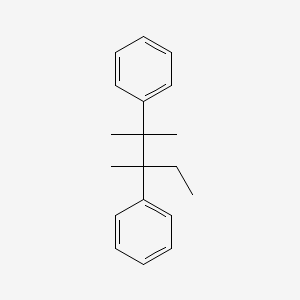
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline is an organic compound that features a dioxaziridine ring attached to an aniline moiety
Métodos De Preparación
The synthesis of 4-(Dioxaziridin-3-yl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a suitable dioxaziridine precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the dioxaziridine ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The dioxaziridine ring can be oxidized to form corresponding oxaziridine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Dioxaziridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets through the dioxaziridine ring and the aniline moiety. The dioxaziridine ring can participate in redox reactions, while the aniline moiety can interact with various biological targets, such as enzymes and receptors. The pathways involved in its mechanism of action depend on the specific application and the molecular targets.
Comparación Con Compuestos Similares
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)-N-(3-Dioxaziridin-3-Ylphenyl)pyrimidin-2-Amine:
(E)-4′-(Dioxaziridine-3-yl)stilbene-4-aminylene radical: This compound contains a stilbene backbone, which imparts different electronic properties compared to this compound.
Propiedades
Número CAS |
756533-87-6 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4-(dioxaziridin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10-11-12-10/h3-6H,1-2H3 |
Clave InChI |
ALWISEQUZRRERT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)

![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)



![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)

![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)

